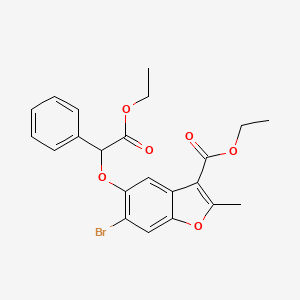

Ethyl 6-bromo-5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 6-bromo-5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound characterized by its bromine and benzofuran structures

Properties

IUPAC Name |

ethyl 6-bromo-5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrO6/c1-4-26-21(24)19-13(3)28-17-12-16(23)18(11-15(17)19)29-20(22(25)27-5-2)14-9-7-6-8-10-14/h6-12,20H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGEAVPECVRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(C3=CC=CC=C3)C(=O)OCC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common method is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions. Subsequent bromination and esterification steps are then employed to introduce the bromine atom and the ethyl ester group, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Derivatives lacking the bromine atom.

Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a molecular formula of with a molecular weight of approximately 461.3 g/mol. Its structure includes a bromine atom, an ethoxy group, and a carboxylate ester, which contribute to its reactivity and interaction with biological systems .

Medicinal Chemistry

Ethyl 6-bromo-5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate has been investigated for its potential as a pharmacophore in drug design. Key applications include:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit significant anti-inflammatory effects by inhibiting the activity of specific enzymes involved in inflammatory pathways.

- Anticancer Activity : Research suggests that it may inhibit cell growth in various cancer cell lines, making it a candidate for further exploration in cancer therapeutics .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, which can lead to the development of new compounds with desirable properties. Notable applications include:

- Synthesis of Benzofuran Derivatives : The compound can be utilized to create other benzofuran derivatives that may have enhanced biological activities or novel properties .

Material Science

The investigation of this compound extends into material science, where it is studied for potential applications in:

- Organic Electronics : Its unique electronic properties make it a candidate for use in organic electronic materials and polymers, which are essential for developing new technologies such as organic light-emitting diodes (OLEDs) and organic solar cells.

Biological Studies

The compound's interactions with biological macromolecules are of significant interest. Current research focuses on:

- Biochemical Probes : this compound is explored as a biochemical probe to study enzyme activity and receptor interactions, potentially leading to insights into disease mechanisms and therapeutic targets .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Ethyl 6-bromohexanoate: Used in the preparation of various carnitine derivatives.

Ethyl 6-bromohexanoate: Used for alkylation of pentane-2,4-dione.

Uniqueness: Ethyl 6-bromo-5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate stands out due to its complex structure and potential for diverse applications. Its unique combination of functional groups allows for a wide range of chemical transformations and biological activities.

Biological Activity

Ethyl 6-bromo-5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C22H21BrO6

- Molecular Weight: 385.21 g/mol

- Class: Benzofuran derivative

The compound features a benzofuran core with various functional groups that contribute to its biological activity, including a bromine atom and an ethoxy group.

Synthesis of this compound

The synthesis typically involves several key steps:

- Formation of the Benzofuran Core: Cyclization of phenolic precursors with α-haloketones.

- Esterification: Introduction of the carboxylate ester using ethyl alcohol and a carboxylic acid derivative.

- Ethoxy Group Addition: Etherification reactions to add the ethoxy group.

Pharmacological Effects

This compound has shown various biological activities:

1. Anti-inflammatory Properties

- Case studies indicate that derivatives of benzofuran compounds exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels in activated macrophages.

2. Anticancer Activity

- Research has highlighted the compound's potential as an anticancer agent. In cell line studies, it inhibited the proliferation of cancer cells, with IC50 values in the low micromolar range. Specifically, it has been shown to induce apoptosis in breast cancer cell lines by activating caspase pathways .

3. Antioxidant Activity

- The compound exhibits antioxidant properties, scavenging free radicals effectively. This activity is crucial for reducing oxidative stress-related diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Enzyme Inhibition:

- The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby modulating inflammatory responses .

Receptor Interaction:

- It is suggested that the compound interacts with G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer progression .

Comparative Analysis with Similar Compounds

A comparison with other benzofuran derivatives highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | Methyl group instead of phenyl | Moderate anti-inflammatory |

| Ethyl 5-(2-hydroxyethyl)-2-phenybenzofuran | Lacks bromine | Lower anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.